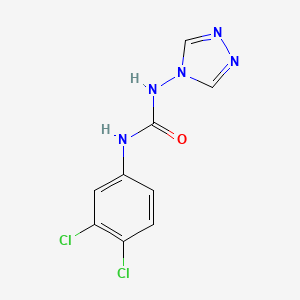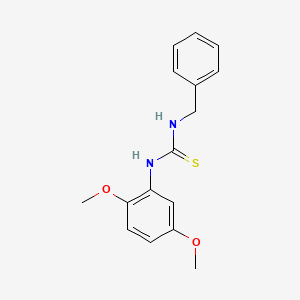![molecular formula C18H15N3O B5862570 N'-[1-(1-naphthyl)ethylidene]isonicotinohydrazide](/img/structure/B5862570.png)
N'-[1-(1-naphthyl)ethylidene]isonicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[1-(1-naphthyl)ethylidene]isonicotinohydrazide, commonly known as INH-NAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. INH-NAP belongs to the class of hydrazones, which are compounds that possess a hydrazone functional group (-N=N-) and have been studied for their antimicrobial, antiviral, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of INH-NAP is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. INH-NAP has been shown to activate the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response. Furthermore, INH-NAP has been shown to modulate the expression of various genes and proteins that are involved in cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects
INH-NAP has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that INH-NAP can reduce oxidative stress and inflammation, increase cell viability, and induce apoptosis in cancer cells. In vivo studies have shown that INH-NAP can improve cognitive function, reduce neuroinflammation, and protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. INH-NAP has also been shown to have antibacterial and antiviral effects in vitro, particularly against multidrug-resistant strains of Mycobacterium tuberculosis and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
INH-NAP has several advantages for lab experiments, including its simple synthesis method, low cost, and high stability. It is also soluble in various organic solvents, which makes it easy to use in different experimental setups. However, INH-NAP has some limitations, including its low water solubility, which can limit its bioavailability in vivo. It also has low toxicity, which can make it difficult to use in experiments that require high doses or prolonged exposure.
Zukünftige Richtungen
There are several future directions for research on INH-NAP. One area of interest is the development of novel formulations or delivery systems that can enhance its bioavailability and efficacy in vivo. Another area of interest is the investigation of its potential therapeutic applications in other diseases, such as viral infections, autoimmune diseases, and metabolic disorders. Additionally, further studies are needed to elucidate its exact mechanism of action and identify potential targets for drug development.
Synthesemethoden
INH-NAP can be synthesized using a simple and efficient method that involves the reaction of isonicotinic acid hydrazide with 1-naphthaldehyde in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Wissenschaftliche Forschungsanwendungen
INH-NAP has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurodegenerative diseases, cancer, and infectious diseases. In neurodegenerative diseases, INH-NAP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, INH-NAP has been investigated for its ability to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In infectious diseases, INH-NAP has been studied for its antibacterial and antiviral properties, particularly against Mycobacterium tuberculosis and hepatitis C virus.
Eigenschaften
IUPAC Name |
N-[(E)-1-naphthalen-1-ylethylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-13(20-21-18(22)15-9-11-19-12-10-15)16-8-4-6-14-5-2-3-7-17(14)16/h2-12H,1H3,(H,21,22)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPKXNBGPOYZOY-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


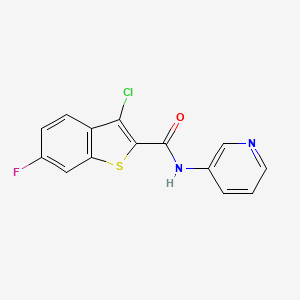
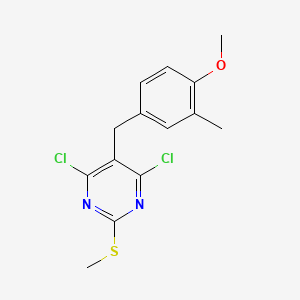

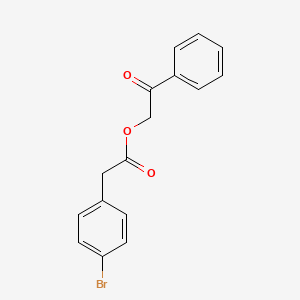
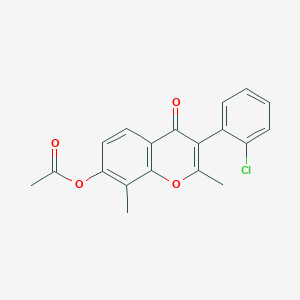

![N-benzyl-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5862528.png)
![1-[(4-isobutylphenyl)sulfonyl]pyrrolidine](/img/structure/B5862538.png)
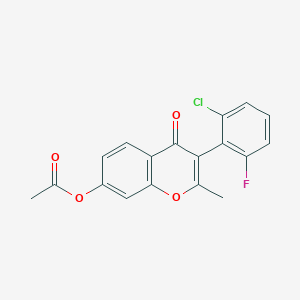
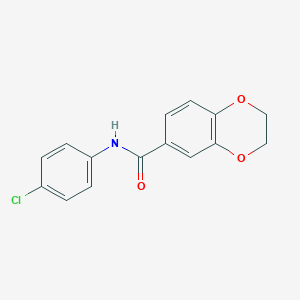
![N-1,3-benzodioxol-5-yl-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5862555.png)
